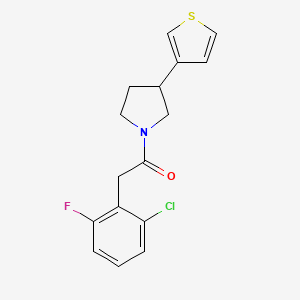

2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-1-(3-thiophen-3-ylpyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNOS/c17-14-2-1-3-15(18)13(14)8-16(20)19-6-4-11(9-19)12-5-7-21-10-12/h1-3,5,7,10-11H,4,6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUIVTBUMBDQIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CSC=C2)C(=O)CC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

Introduction of the Thiophene Group: The thiophene moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Attachment of the Ethanone Group: The ethanone group is attached through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to 2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one exhibit promising anti-inflammatory properties. For instance, derivatives have been synthesized that show significant inhibition of cyclooxygenase (COX-II), an enzyme involved in inflammation pathways. A study reported that certain benzophenone analogues demonstrated effective inhibition of COX-II with percentages ranging from 44% to 60% at a concentration of 100 µM .

Thrombin Inhibition

The compound has also been explored for its potential as a thrombin inhibitor. Thrombin plays a crucial role in the coagulation cascade, and inhibitors can be valuable in preventing thrombosis. Related studies have shown that modifications to the phenyl moiety can enhance inhibitory activity against thrombin, suggesting that similar substitutions in this compound may yield potent derivatives .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrrolidine Ring : This is often achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of chloro and fluorine groups can be performed using electrophilic aromatic substitution methods.

- Final Coupling : The final product is obtained through coupling reactions that link the thiophene moiety to the pyrrolidine structure.

Table: Synthesis Steps Overview

| Step | Reaction Type | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Cyclization | Pyrrole derivatives | Form pyrrolidine ring |

| 2 | Substitution | Chlorinating agents, Fluorinating agents | Introduce Cl and F groups |

| 3 | Coupling | Thiophene derivatives | Attach thiophene to pyrrolidine |

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of similar compounds:

- Anti-inflammatory Studies : Research has shown that compounds with similar structures exhibit significant anti-inflammatory effects in animal models, demonstrating their potential for treating conditions like arthritis .

- Thrombin Inhibition Studies : A study indicated that specific modifications could lead to compounds with Ki values as low as 0.7 nM for thrombin inhibition, showcasing the potency achievable through structural optimization .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share functional or structural similarities with the target molecule:

Structural and Functional Differences

Backbone and Substituent Variations :

- The target compound features a pyrrolidine ring substituted with thiophen-3-yl, distinguishing it from the α,β-unsaturated ketone in the analog from . The saturated pyrrolidine may enhance metabolic stability compared to the conjugated system in the latter.

- The chloro-fluoro-phenyl group in the target is meta-substituted, whereas analogs like the 4-fluorophenyl-pyrrolidine derivative in exhibit para-substitution, altering electronic effects (e.g., dipole moments).

The chloro-ketone moiety in the target and analogs (e.g., ) is a reactive site for nucleophilic substitution, which could influence synthetic utility or degradation pathways.

Crystallographic and Conformational Data :

Antibacterial and Cytotoxic Activity

- A structurally related compound, 1-(3-Amino-6-(5-chlorothiophen-2-yl)-4-(pyridin-3-yl)furo[2,3-b]pyridin-2-yl)ethan-1-one, demonstrated moderate antibacterial activity against E. coli and S. aureus (MIC = 32–64 µg/mL) and cytotoxic effects on MCF-7 cancer cells (IC₅₀ = 28.4 µM) .

Biological Activity

2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C15H16ClFNO

- Molecular Weight : 281.75 g/mol

- CAS Number : 2415461-62-8

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including receptors and enzymes involved in various signaling pathways. The presence of the thiophene and pyrrolidine moieties enhances its binding affinity and selectivity towards these targets.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary data suggest that derivatives of this compound possess significant antibacterial properties. For example, related pyrrole derivatives have shown activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

- Anticancer Potential : Some studies have indicated that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific effects on cancer cell lines remain to be fully elucidated.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chemical structure significantly influence the biological activity of the compound. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Chlorine at position 2 | Increases lipophilicity and enhances receptor binding |

| Fluorine at position 6 | Modulates electronic properties, potentially increasing potency |

| Thiophene ring | Contributes to π-stacking interactions with target proteins |

Case Studies

Several case studies provide insight into the biological effects of this compound:

- Antibacterial Efficacy : A study evaluated the antibacterial activity of a series of pyrrole derivatives, including those structurally related to our compound. Results demonstrated potent activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections .

- Cancer Cell Line Studies : Research involving various cancer cell lines has shown that compounds with similar structures can induce apoptosis and inhibit proliferation. Specific pathways affected include the PI3K/Akt signaling pathway, which is crucial for cell survival and growth .

- Neuroprotective Effects : Emerging research indicates that certain derivatives may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. These effects are hypothesized to result from modulation of sphingomyelinase activity, which plays a role in cellular signaling related to neuroinflammation .

Q & A

Q. Table 1: Bioactivity Trends in Structural Analogs

Advanced: What computational methods complement experimental data in analyzing electronic properties or reaction mechanisms?

Methodological Answer:

- Density Functional Theory (DFT): Predicts electron distribution (e.g., Fukui indices for nucleophilic sites) and reaction pathways.

- Molecular Dynamics (MD): Simulates ligand-protein interactions (e.g., docking into kinase active sites).

- QSPR Models: Correlates substituent electronegativity with solubility or logP values .

Example: DFT calculations for a related trifluoromethyl-pyrrolidine compound confirmed charge delocalization, explaining its enhanced stability .

Advanced: How do solvent and base selection impact the stereochemical outcome of similar condensation reactions?

Methodological Answer:

- Polar Protic Solvents (e.g., MeOH): Stabilize transition states via hydrogen bonding, favoring E-isomers.

- Aprotic Solvents (e.g., DMF): Increase reaction rates but may lead to racemization.

- Base Strength: Strong bases (e.g., NaH) deprotonate intermediates rapidly, favoring kinetic products, while weaker bases (e.g., K₂CO₃) allow equilibration toward thermodynamic products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.